KRAS G13D peptide, 25 mer
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Overview
Description
The KRAS G13D peptide, 25 mer, is a synthetic peptide derived from the KRAS oncogene mutation. This peptide consists of 25 amino acids and is known for its immunogenic properties. It is primarily used in the development of vaccines targeting KRAS mutations, which are common in various cancers, including colorectal, lung, and pancreatic cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The KRAS G13D peptide, 25 mer, is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of the this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The peptide is then subjected to rigorous purification and quality control processes to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
The KRAS G13D peptide, 25 mer, can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine residues, which may affect its stability and activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties or enhance its stability.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences .
Scientific Research Applications
The KRAS G13D peptide, 25 mer, has several scientific research applications:
Cancer Research: It is used to study the role of KRAS mutations in cancer progression and to develop targeted therapies.
Vaccine Development: The peptide is utilized in the development of vaccines aimed at eliciting an immune response against KRAS-mutant cancer cells.
Immunotherapy: It serves as an immune potentiator, enhancing the body’s immune response to cancer cells.
Drug Development: The peptide is used in screening assays to identify potential inhibitors of KRAS-mutant proteins .
Mechanism of Action
The KRAS G13D peptide, 25 mer, exerts its effects by mimicking the KRAS G13D mutation found in cancer cells. This mutation leads to the activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation and survival. The peptide can stimulate an immune response, leading to the recognition and destruction of KRAS-mutant cancer cells .
Comparison with Similar Compounds
Similar Compounds
KRAS G12C peptide: Another KRAS mutation peptide used in cancer research and drug development.
KRAS G12D peptide: Similar to the G13D peptide, it is used to study the effects of the G12D mutation in cancer.
KRAS Q61L peptide: A peptide derived from the Q61L mutation in the KRAS gene, used in similar research applications
Uniqueness
The KRAS G13D peptide, 25 mer, is unique due to its specific mutation (G13D) and its ability to elicit a distinct immune response compared to other KRAS mutation peptides. This makes it particularly valuable in the development of targeted therapies and vaccines for cancers harboring the G13D mutation .
Properties
Molecular Formula |
C118H201N29O36S |
---|---|
Molecular Weight |
2634.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C118H201N29O36S/c1-24-62(17)93(115(179)134-75(118(182)183)37-40-83(123)153)144-106(170)78(48-57(7)8)137-102(166)73(36-39-82(122)152)132-114(178)94(63(18)25-2)145-117(181)96(67(22)150)147-107(171)76(46-55(3)4)135-98(162)65(20)128-109(173)81(54-148)139-100(164)71(30-26-28-43-119)129-85(155)53-126-110(174)89(58(9)10)140-108(172)80(50-88(159)160)130-86(156)52-124-97(161)64(19)127-84(154)51-125-111(175)90(59(11)12)142-113(177)92(61(15)16)143-112(176)91(60(13)14)141-105(169)77(47-56(5)6)136-101(165)72(31-27-29-44-120)131-104(168)79(49-68-32-34-69(151)35-33-68)138-103(167)74(38-41-87(157)158)133-116(180)95(66(21)149)146-99(163)70(121)42-45-184-23/h32-35,55-67,70-81,89-96,148-151H,24-31,36-54,119-121H2,1-23H3,(H2,122,152)(H2,123,153)(H,124,161)(H,125,175)(H,126,174)(H,127,154)(H,128,173)(H,129,155)(H,130,156)(H,131,168)(H,132,178)(H,133,180)(H,134,179)(H,135,162)(H,136,165)(H,137,166)(H,138,167)(H,139,164)(H,140,172)(H,141,169)(H,142,177)(H,143,176)(H,144,170)(H,145,181)(H,146,163)(H,147,171)(H,157,158)(H,159,160)(H,182,183)/t62-,63-,64-,65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1 |
InChI Key |
WZHGQEKYPICRGJ-SLRYOGHSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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